Amino-PEG12-t-boc-hydrazide
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Overview
Description
Preparation Methods
The synthesis of Amino-PEG12-t-boc-hydrazide involves several steps. The free amine reacts with carboxylic acids and their active esters to form a stable amide bond . Following the removal of the Boc protecting group, the hydrazide can be reacted with an aldehyde at pH 5 – 7 to form a hydrazone bond . Industrial production methods typically involve the use of discrete-chain-length polyethylene glycol linkers, which are water-soluble and non-immunogenic .
Chemical Reactions Analysis
Amino-PEG12-t-boc-hydrazide undergoes several types of chemical reactions:
Substitution Reactions: The free amine can react with carboxylic acids and their active esters to form stable amide bonds.
Hydrazone Formation: After the removal of the Boc protecting group, the hydrazide group can react with aldehydes to form hydrazone bonds.
Common reagents used in these reactions include carboxylic acids, active esters, and aldehydes . The major products formed from these reactions are amide bonds and hydrazone bonds .
Scientific Research Applications
Amino-PEG12-t-boc-hydrazide has
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65N3O15/c1-32(2,3)50-31(37)35-34-30(36)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-33/h4-29,33H2,1-3H3,(H,34,36)(H,35,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMBAIIDWOTRMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65N3O15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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